Potential off-target effects of SR-2211 in cell culture

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Compound of Interest		
Compound Name:	S14063	
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SR-2211 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of SR-2211 in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is SR-2211 and what is its primary target?

SR-2211 is a potent and selective synthetic inverse agonist of the Retinoic acid receptor-related Orphan Receptor gamma (RORy).[1][2][3] Its primary function is to suppress the transcriptional activity of RORy, which is a key regulator of T helper 17 (Th17) cell differentiation and the production of pro-inflammatory cytokines such as Interleukin-17 (IL-17). [1][4]

Q2: What is the reported potency and selectivity of SR-2211?

SR-2211 binds to RORy with a high affinity and selectivity. The reported binding affinity (Ki) is 105 nM, and it inhibits RORy activity with an IC50 of approximately 320 nM.[1][2][3][5] SR-2211 has been shown to be highly selective for RORy over the related nuclear receptors ROR α and Farnesoid X receptor (FXR).[1]

Q3: Are there any known off-target effects of SR-2211?



The primary documented off-target activity of SR-2211 is weak activation of the Liver X Receptor alpha (LXRα).[1] However, this activation is minimal, reported to be less than 5% of the activation achieved by the potent LXR agonist T0901317, and the EC50 for LXRα is shifted by more than 100-fold compared to its RORγ activity.[1] No significant off-target effects on Farnesoid X receptor (FXR) have been observed.[1] It is important to note that, like many small molecule inhibitors, SR-2211 could potentially have other off-target effects that have not been extensively characterized, including interactions with various kinases.

Q4: Can SR-2211 exhibit different effects in different cell types?

Yes, research suggests that RORy modulators can display tissue- and gene-context-specific activities.[6][7] Some RORy inverse agonists that are potent inhibitors of inflammatory gene programs in immune cells have been observed to have weaker effects or even agonist-like activities in certain cancer cell lines.[6] This highlights the importance of empirically determining the effects of SR-2211 in your specific cell system.

Quantitative Data Summary

Table 1: In Vitro Activity and Selectivity of SR-2211

Target	Assay Format	Parameter	Value	Reference
RORy	Radioligand Binding Assay	Ki	105 nM	[1]
RORy	Co-transfection Reporter Assay	IC50	~320 nM	[1][2][3][5]
RORα	Co-transfection Reporter Assay	Activity	No significant effect	[1]
LXRα	Co-transfection Reporter Assay	Activity	Minimal activation (<5% of T1317)	[1]
FXR	Co-transfection Reporter Assay	Activity	No effect	[1]



Troubleshooting Guide

This guide addresses common issues that may arise during cell culture experiments with SR-2211.

Issue 1: Unexpected Cell Toxicity or Reduced Viability

- Question: I'm observing significant cell death or a decrease in cell proliferation after treating my cells with SR-2211, even at concentrations that should be specific for RORy inhibition.
 What could be the cause?
- Possible Causes and Solutions:
 - Off-Target Cytotoxicity: Although reported to have low off-target effects, SR-2211 could be cytotoxic in your specific cell line due to unknown off-target interactions.
 - Recommendation: Perform a dose-response curve for cell viability using an MTT or CellTiter-Glo assay to determine the cytotoxic concentration (CC50) in your cell line.
 Always include a vehicle-only (e.g., DMSO) control.
 - Solvent Toxicity: The solvent used to dissolve SR-2211 (typically DMSO) can be toxic to cells at higher concentrations.
 - Recommendation: Ensure the final concentration of the solvent in your cell culture medium is consistent across all wells and is at a non-toxic level (typically ≤ 0.1%).
 - RORy-dependent Apoptosis: In some cell types, such as double-positive thymocytes, inhibition of RORy can induce apoptosis.[8]
 - Recommendation: Investigate whether your cell type's survival is dependent on RORy signaling. You can assess apoptosis using methods like Annexin V/PI staining followed by flow cytometry.

Issue 2: Lack of Expected Biological Effect (e.g., No Reduction in IL-17)

 Question: I'm not observing the expected decrease in IL-17 production after treating my activated Th17 cells with SR-2211. What should I check?



- Possible Causes and Solutions:
 - Compound Inactivity: The SR-2211 compound may have degraded.
 - Recommendation: Ensure the compound has been stored correctly (typically at -20°C or -80°C). Prepare fresh stock solutions and use them promptly.
 - Suboptimal Assay Conditions: The timing of SR-2211 treatment, cell stimulation, or sample collection may not be optimal.
 - Recommendation: Review and optimize your experimental protocol. For IL-17 suppression, pre-incubation with SR-2211 before cell stimulation is often necessary.
 - Cell-Type Specific Resistance: Your specific cell line or primary cell type may be less sensitive to RORy inhibition.
 - Recommendation: Confirm RORy expression in your cells. Consider testing a higher concentration of SR-2211 or a different RORy inverse agonist.
 - Assay Sensitivity: The method used to detect IL-17 (e.g., ELISA, intracellular staining) may not be sensitive enough to detect the change.
 - Recommendation: Validate your IL-17 detection assay with positive and negative controls.

Issue 3: Inconsistent or Contradictory Results

- Question: My results with SR-2211 are not reproducible, or they contradict published findings. What could be the reason?
- Possible Causes and Solutions:
 - Experimental Variability: Inconsistent cell passage numbers, seeding densities, or stimulation conditions can lead to variable results.
 - Recommendation: Standardize all experimental parameters as much as possible.



- Context-Dependent Effects: As mentioned, RORy modulators can have different effects depending on the cellular context.[6][7]
 - Recommendation: Carefully characterize the expression of RORy and other relevant signaling molecules in your cell system. Be cautious when extrapolating results from one cell type to another.
- Potential for Off-Target Effects: An uncharacterized off-target effect could be influencing your results in an unexpected way.
 - Recommendation: If feasible, perform a broad off-target screening, such as a kinase panel, to identify potential unintended interactions of SR-2211.

Experimental Protocols

Protocol 1: Cell Viability Assessment using CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is adapted from the Promega Technical Bulletin #TB288.

- Plate Cells: Seed cells in an opaque-walled 96-well plate at a density appropriate for your cell line in a final volume of 100 μ L per well. Include wells with medium only for background measurement.
- Treat with SR-2211: Add various concentrations of SR-2211 and a vehicle control (e.g., DMSO) to the wells.
- Incubate: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
- Equilibrate Plate: Before adding the reagent, allow the plate to equilibrate to room temperature for approximately 30 minutes.
- Prepare CellTiter-Glo® Reagent: Reconstitute the lyophilized CellTiter-Glo® Substrate with the provided buffer according to the manufacturer's instructions.
- Add Reagent: Add 100 μL of the prepared CellTiter-Glo® Reagent to each well.
- Mix: Place the plate on an orbital shaker for 2 minutes to induce cell lysis.



- Incubate: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure Luminescence: Read the luminescence using a plate-reading luminometer.

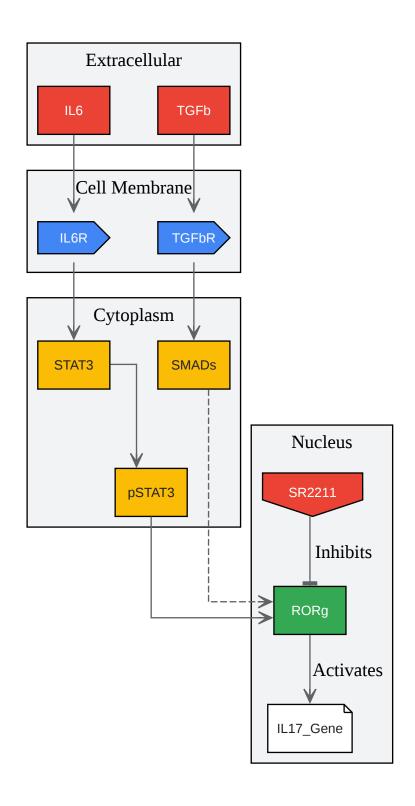
Protocol 2: Measurement of IL-17A by Intracellular Cytokine Staining and Flow Cytometry

This is a general protocol and may require optimization for your specific cells and reagents.

- Cell Stimulation: Stimulate your cells (e.g., primary T cells or a T cell line) with appropriate activators (e.g., PMA and ionomycin, or anti-CD3/CD28 antibodies) in the presence of SR-2211 or a vehicle control.
- Protein Transport Inhibition: Add a protein transport inhibitor (e.g., Brefeldin A or Monensin) for the last 4-6 hours of the stimulation period to allow for intracellular accumulation of cytokines.
- Surface Staining: Harvest the cells and wash them with FACS buffer (e.g., PBS with 2% FBS). Stain for cell surface markers (e.g., CD4) by incubating with fluorescently conjugated antibodies for 30 minutes at 4°C in the dark.
- · Wash: Wash the cells twice with FACS buffer.
- Fix and Permeabilize: Resuspend the cells in a fixation/permeabilization solution according to the manufacturer's protocol. Incubate for 20 minutes at room temperature.
- Wash: Wash the cells with permeabilization buffer.
- Intracellular Staining: Resuspend the cells in permeabilization buffer containing a fluorescently conjugated anti-IL-17A antibody. Incubate for 30 minutes at room temperature in the dark.
- Wash: Wash the cells twice with permeabilization buffer.
- Acquire Data: Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.

Visualizations

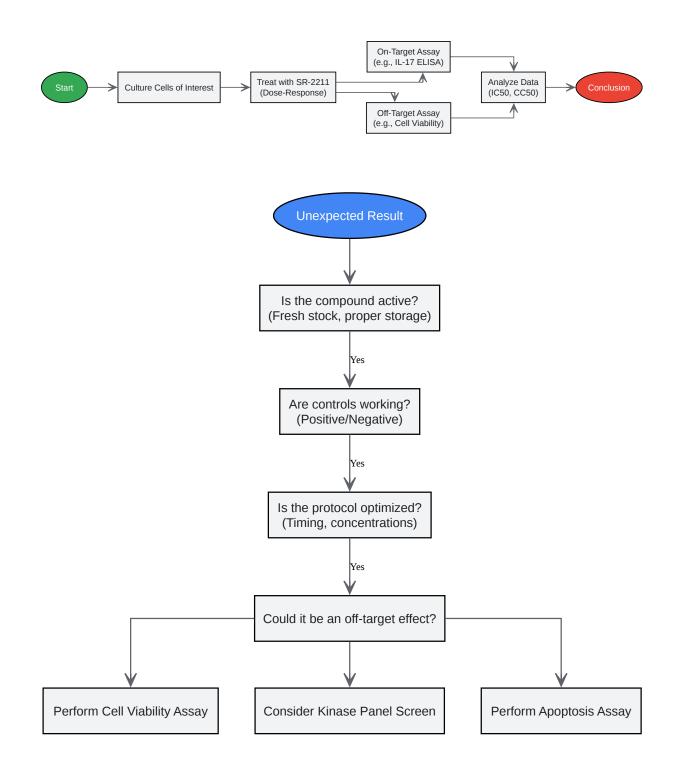




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Caption: Simplified RORy signaling pathway in Th17 cell differentiation.





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